molecular formula C26H26O10 B15165694 Bis(2-acetyloxycarbonylphenyl) octanedioate CAS No. 300812-27-5

Bis(2-acetyloxycarbonylphenyl) octanedioate

Katalognummer: B15165694
CAS-Nummer: 300812-27-5
Molekulargewicht: 498.5 g/mol
InChI-Schlüssel: HYFJVTUETQAVOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-acetyloxycarbonylphenyl) octanedioate is a chemical compound with the molecular formula C26H26O10 and a molecular weight of 498.5 g/mol It is known for its unique structure, which includes two acetyloxycarbonylphenyl groups attached to an octanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-acetyloxycarbonylphenyl) octanedioate typically involves the esterification of octanedioic acid with 2-acetyloxycarbonylphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. Industrial processes often utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-acetyloxycarbonylphenyl) octanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis(2-acetyloxycarbonylphenyl) octanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism by which bis(2-acetyloxycarbonylphenyl) octanedioate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-acetyloxycarbonylphenyl) octanedioate is unique due to its acetyloxycarbonyl groups, which confer specific chemical reactivity and potential biological activity. These features distinguish it from other similar compounds and make it valuable for various applications .

Eigenschaften

CAS-Nummer

300812-27-5

Molekularformel

C26H26O10

Molekulargewicht

498.5 g/mol

IUPAC-Name

bis(2-acetyloxycarbonylphenyl) octanedioate

InChI

InChI=1S/C26H26O10/c1-17(27)33-25(31)19-11-7-9-13-21(19)35-23(29)15-5-3-4-6-16-24(30)36-22-14-10-8-12-20(22)26(32)34-18(2)28/h7-14H,3-6,15-16H2,1-2H3

InChI-Schlüssel

HYFJVTUETQAVOK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(=O)C1=CC=CC=C1OC(=O)CCCCCCC(=O)OC2=CC=CC=C2C(=O)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.